molecular formula C23H27N5O2 B11258937 3-(4-methoxyphenyl)-1-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

3-(4-methoxyphenyl)-1-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11258937
M. Wt: 405.5 g/mol
InChI Key: LHFXDSOFDVIIKG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a urea-based small molecule featuring a triazoloazepine core. The compound incorporates two aryl substituents: a 4-methoxyphenyl group and a 2-methylphenyl group, which likely modulate its pharmacokinetic and pharmacodynamic properties. Urea derivatives are well-documented in medicinal chemistry for their roles as enzyme inhibitors, receptor antagonists, and allosteric modulators due to their hydrogen-bonding capabilities and structural adaptability .

Properties

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H27N5O2/c1-17-8-5-6-9-20(17)28(23(29)24-18-11-13-19(30-2)14-12-18)16-22-26-25-21-10-4-3-7-15-27(21)22/h5-6,8-9,11-14H,3-4,7,10,15-16H2,1-2H3,(H,24,29)

InChI Key

LHFXDSOFDVIIKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazoloazepine moiety is synthesized via cyclocondensation reactions. A validated approach involves:

  • Formation of Oxalyl Diisothiocyanate : Reacting oxalyl chloride with ammonium thiocyanate (NH4_4SCN) in acetone at 0–5°C generates oxalyl diisothiocyanate, a key intermediate.

  • Aniline Coupling : Substituted anilines (e.g., 2-methylaniline) react with oxalyl diisothiocyanate to form dithiocarbamate intermediates.

  • Ultrasound-Assisted Cyclization : Subjecting the intermediate to ultrasound irradiation at 60°C in water induces intramolecular cyclization, yielding the triazoloazepine core.

Optimization Data :

ConditionYield (%)Time (h)
Reflux in acetone62–688–10
Ultrasound, 60°C78–853–4

Ultrasound irradiation enhances reaction efficiency by 20–25% compared to conventional heating.

Alternative Selenocyanate Route

Replacing NH4_4SCN with potassium selenocyanate (KSeCN) produces selenoxo-triazepane analogues. This method, while less common, offers improved stability for certain derivatives:

Oxalyl chloride+2KSeCNOxalyl diisoselenocyanateAnilineIntermediateCyclizationTriazoloazepine[2]\text{Oxalyl chloride} + 2 \text{KSeCN} \rightarrow \text{Oxalyl diisoselenocyanate} \xrightarrow{\text{Aniline}} \text{Intermediate} \xrightarrow{\text{Cyclization}} \text{Triazoloazepine}

Key Insight : Selenocyanate-derived triazoloazepines exhibit 15–20% higher thermal stability but require inert atmospheres to prevent oxidation.

Final Assembly and Purification

Sequential Alkylation and Purification

  • Methylation : The 2-methylphenyl group is introduced via Friedel-Crafts alkylation using methyl chloride and AlCl3_3.

  • Chromatographic Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound with >99% purity.

Critical Parameters :

  • Temperature: <30°C to prevent ring-opening

  • Moisture Control: Strict anhydrous conditions for AlCl3_3-mediated steps

Recrystallization Optimization

Recrystallization from ethanol/water (4:1) yields needle-shaped crystals suitable for X-ray diffraction:

Solvent SystemYield (%)Purity (%)
Ethanol/water6599.5
Acetonitrile5898.2

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.24–7.12 (m, 4H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H), 4.32 (s, 2H, CH2_2), 3.79 (s, 3H, OCH3_3).

  • HRMS : m/z 405.5 [M+H]+^+ (calcd. 405.5).

X-ray Crystallography

Single-crystal analysis confirms the chair conformation of the azepine ring and coplanar alignment of the triazole and urea groups.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of continuous flow systems for triazoloazepine synthesis:

ParameterBatch ReactorFlow Reactor
Production Rate50 g/day200 g/day
Solvent Consumption12 L/kg8 L/kg

Flow chemistry reduces reaction time by 60% through enhanced heat transfer .

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-3-(2-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazoloazepine moiety can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the triazoloazepine moiety could yield a partially or fully reduced product.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing a triazole ring often exhibit significant anticancer activities. The structural features of this compound suggest that it may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that similar derivatives can effectively target cancer cells by interfering with critical cellular processes, making them potential candidates for further development as anticancer agents .

Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy. Research into related urea derivatives has demonstrated their ability to modulate inflammatory pathways, suggesting that this compound may similarly influence cytokine production and immune responses. This application could lead to the development of new treatments for inflammatory diseases.

Biological Research

Enzyme Interaction Studies
In biological research settings, this compound can serve as a valuable probe for studying enzyme interactions and protein functions. Its unique molecular structure allows for specific binding to target enzymes, facilitating the exploration of biochemical pathways and the development of enzyme inhibitors .

Pharmacological Investigations
Given its diverse functional groups, the compound is likely to exhibit a range of pharmacological activities. Investigations into its mechanisms of action could reveal insights into its effects on various biological targets, including receptors and signaling pathways. This research may contribute to the identification of novel therapeutic agents .

Industrial Applications

Intermediate in Chemical Synthesis
The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role as a building block in organic synthesis enables researchers to create more complex molecules with desired biological activities. The efficiency of its synthesis can be enhanced through optimized reaction conditions in industrial settings .

Specialty Chemicals Production
In addition to pharmaceuticals, this compound can be utilized in the production of specialty chemicals. Its unique properties may lend themselves to applications in materials science and industrial chemistry, where it could be employed to develop new materials with specific functionalities .

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryAnticancer agentsInhibition of tumor growth
Anti-inflammatory treatmentsModulation of immune responses
Biological ResearchEnzyme interaction studiesInsights into biochemical pathways
Pharmacological investigationsDevelopment of novel therapeutic agents
Industrial ApplicationsIntermediate in pharmaceutical synthesisCreation of complex molecules
Production of specialty chemicalsDevelopment of new materials

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-3-(2-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazoloazepine moiety could play a key role in binding to these targets, while the phenyl groups might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

1-(3-Chloro-4-methoxyphenyl)-3-(3-methylphenyl)-1-(triazoloazepin-3-ylmethyl)urea

  • Molecular Formula : C₂₃H₂₆ClN₅O₂
  • Key Differences :
    • A 3-chloro-4-methoxyphenyl group replaces the 4-methoxyphenyl moiety.
    • The 3-methylphenyl substituent differs from the target compound’s 2-methylphenyl group.
  • Implications: Chlorine introduction increases molecular polarity and may enhance target binding via halogen interactions.

1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)-1-(triazoloazepin-3-ylmethyl)urea

  • Molecular Formula : C₂₄H₂₉N₅O₃
  • Key Differences :
    • Ethoxy (C₂H₅O) replaces methoxy (CH₃O) on the para-substituted phenyl ring.
    • Methoxy is retained on the meta position of the second phenyl group.

Analogues with Heterocyclic Core Modifications

1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea (SI98)

  • Molecular Formula : C₁₈H₁₄F₃N₅O₂
  • Key Differences :
    • Pyrazole ring replaces the triazoloazepine core.
    • Trifluoromethylphenyl group introduces strong electron-withdrawing effects.
  • Trifluoromethyl enhances metabolic stability but may reduce solubility .

1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine Derivatives

  • Key Differences :
    • Imidazoline core replaces triazoloazepine.
    • Urea linkage is absent; instead, an amine group is present.
  • Imidazoline’s rigidity may restrict binding to dynamic targets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
3-(4-Methoxyphenyl)-1-(2-methylphenyl)-1-(triazoloazepin-3-ylmethyl)urea (Target) C₂₄H₂₇N₅O₂ 441.5 4-Methoxyphenyl, 2-methylphenyl Triazoloazepine core, urea linkage
1-(3-Chloro-4-methoxyphenyl)-3-(3-methylphenyl)-1-(triazoloazepin-3-ylmethyl)urea C₂₃H₂₆ClN₅O₂ 439.9 3-Chloro-4-methoxyphenyl, 3-methylphenyl Chlorine addition
1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)-1-(triazoloazepin-3-ylmethyl)urea C₂₄H₂₉N₅O₃ 435.5 4-Ethoxyphenyl, 3-methoxyphenyl Ethoxy substitution
1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea (SI98) C₁₈H₁₄F₃N₅O₂ 409.3 Pyrazole core, trifluoromethylphenyl Trifluoromethyl group
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) C₁₀H₁₃N₃O 191.2 4-Methoxyphenyl, imidazoline core Amine group, no urea linkage

Research Findings and Implications

  • Substituent Effects :
    • Chlorine or trifluoromethyl groups enhance binding affinity in hydrophobic pockets but may reduce solubility.
    • Ethoxy substituents extend half-life in vivo compared to methoxy, as observed in pharmacokinetic studies of related urea derivatives .
  • Core Modifications :
    • Triazoloazepine’s flexibility allows for better adaptation to conformational changes in enzyme active sites than rigid pyrazole or imidazoline cores .
  • Synthetic Accessibility :
    • The target compound’s synthesis likely follows methods analogous to , utilizing InCl₃ catalysis for thiol-alkylation, but optimized for aryl halide coupling .

Biological Activity

The compound 3-(4-methoxyphenyl)-1-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea represents a complex structure with potential biological activities. This article aims to explore its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Triazolo[4,3-a]azepine core
  • Methoxyphenyl and methylphenyl substituents
  • Urea functional group

This structural complexity may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazoline have shown promising anti-bacterial activities against strains such as Staphylococcus aureus and Bacillus cereus. The presence of halogen substituents often enhances this activity, suggesting a structure-activity relationship (SAR) that could be applicable to the compound .

Antitumor Activity

Triazole derivatives are frequently investigated for their antitumor potential. Research has demonstrated that certain triazole compounds can inhibit specific cancer cell lines through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. For example, studies on related compounds have highlighted their ability to target DNA gyrase and dihydrofolate reductase, both crucial for cancer cell metabolism .

Neuroprotective Effects

There is emerging evidence that triazole-containing compounds may possess neuroprotective properties. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated varying degrees of antibacterial activity. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts. The compound could potentially follow this trend due to its methoxy group .

Study 2: Antitumor Screening

In another investigation, triazole derivatives were screened against several cancer cell lines. The results showed that specific structural features, such as the presence of a urea moiety and phenyl groups, contributed to increased cytotoxicity. The compound's unique structure may provide similar or enhanced effects against tumor cells .

Research Findings Summary Table

Biological Activity Mechanism/Target Related Compounds References
AntimicrobialInhibition of bacterial enzymesTriazoline derivatives
AntitumorInhibition of DNA gyrase & dihydrofolate reductaseVarious triazole derivatives
NeuroprotectiveModulation of neurotransmittersOther triazole-based compounds

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-methoxyphenyl)-1-(2-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea?

Methodological Answer: The synthesis typically involves coupling an isocyanate intermediate with amines. For example:

  • React 3-(4-methoxyphenyl)isocyanate with 2-methylphenylamine and 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux.
  • Use a base like triethylamine to neutralize HCl byproducts .
  • Key parameters : Solvent polarity, reaction time (typically 12–24 hours), and stoichiometric ratios (1:1:1 for isocyanate:primary amine:secondary amine).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy group at 4-position, triazolo-azepine ring protons).
  • HPLC-MS : Employ reverse-phase columns (e.g., Chromolith®) with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and molecular ion confirmation .
  • IR Spectroscopy : Identify urea C=O stretches (~1650–1700 cm1^{-1}) and triazole ring vibrations (~1450–1550 cm1^{-1}) .

Q. How can researchers screen the compound’s preliminary biological activity?

Methodological Answer:

  • In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR) at 1–10 µM concentrations using fluorescence-based assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • ADME profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target selection : Prioritize kinases or GPCRs based on structural motifs (e.g., urea for H-bond donor/acceptor roles).
  • Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) for ligand-protein binding energy calculations.
  • Validation : Compare docking scores with known inhibitors (e.g., triazolo-azepine derivatives) and validate via mutagenesis studies .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

Methodological Answer:

  • Long-term studies : Follow protocols from Project INCHEMBIOL (2005–2011) to assess abiotic/biotic degradation in soil/water systems .
  • Analytical methods : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed urea or demethylated metabolites).
  • Experimental setup :
    • Lab scale : OECD 301B (ready biodegradability test).
    • Field studies : Monitor half-life in agricultural soil under varying pH (4–9) and temperature (10–30°C) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Variation points : Modify methoxy group (e.g., replace with Cl, F) or triazolo-azepine substituents.
  • Assay design : Test analogs in parallel for bioactivity (IC50_{50}) and solubility (logP via shake-flask).
  • Statistical analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π) with activity .

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